N-Myristoylglycine
Overview
Description
N-Myristoylglycine is a derivative of glycine . It undergoes a process called N-myristoylation, which is a cotranslational lipidic modification specific to the alpha-amino group of an N-terminal glycine residue of many eukaryotic and viral proteins . The enzyme N-myristoyltransferase catalyzes this process .
Synthesis Analysis
The synthesis of N-Myristoylglycine involves the enzyme N-myristoyltransferase, which catalyzes the myristoylation process . This process is cotranslational and specific to the alpha-amino group of an N-terminal glycine residue of many eukaryotic and viral proteins .Molecular Structure Analysis
N-Myristoylglycine is a product of N-myristoylation, a lipidic modification where a myristoyl group, derived from myristic acid, is covalently attached by an amide bond to the alpha-amino group of an N-terminal glycine residue . Myristic acid is a 14-carbon saturated fatty acid (14:0) with the systematic name of n-tetradecanoic acid .Chemical Reactions Analysis
The addition of the myristoyl group proceeds via a nucleophilic addition-elimination reaction . First, myristoyl coenzyme A (CoA) is positioned in its binding pocket of NMT so that the carbonyl faces two amino acid residues, phenylalanine 170 and leucine 171 .Physical And Chemical Properties Analysis
N-Myristoylglycine is a lipidic modification where a myristoyl group, derived from myristic acid, is covalently attached by an amide bond to the alpha-amino group of an N-terminal glycine residue . Myristic acid is a 14-carbon saturated fatty acid (14:0) with the systematic name of n-tetradecanoic acid .Scientific Research Applications
Identification of N-Myristoylated Proteins : N-Myristoyl transferases, requiring a free N-terminal glycine, are essential in identifying N-myristoylated proteins. N-Myristoylglycine is released upon mild acid hydrolysis of myristoylated peptides and proteins. This discovery facilitates the identification of N-terminal myristate in purified proteins, as demonstrated with the alpha-subunit of the GTP-binding protein G0 (Goddard & Felsted, 1988).
Detection of N-Terminal Myristoylation : A method using gas chromatography/mass spectrometry for detecting N-terminal myristoylation of proteins has been developed. Myristoylglycine, derivatized as its trimethylsily (TMS) ester, showed specific ion markers, aiding in the detection of myristoylation and other acyl substituents in proteins (Mcilhinney & Harvey, 1995).
Structural and Organizational Insights : The molecular structure and thermotropic phase behavior of N-acylglycine alkyl esters, including N-myristoylglycine, have been characterized. Differential scanning calorimetry revealed the dependence of transition enthalpy and entropy on the N-acyl and ester alkyl chain length, providing insights into the supramolecular organization of these molecules (Reddy & Swamy, 2017).
Enzyme-Linked Immunosorbent Assay for NMT Activity : An ELISA system has been developed to measure the activity of myristoyl-coenzyme A:protein N-myristoyltransferase (NMT). This system uses anti-N-myristoylglycine monoclonal antibody for detection, proving useful for enzyme kinetics studies and potentially for assessing the inhibitory activity of certain compounds (Takamune et al., 2002).
Role in Immune Function : Protein N-myristoylation plays a crucial role in various biological processes, particularly in immune function. Myristoylation is essential for initiating many immune cell signaling cascades, influencing myelopoiesis, innate immune response, lymphopoiesis, and the formation of the immunological synapse (Udenwobele et al., 2017).
Biosynthesis of Fatty Acid Amides : N-Myristoylglycine serves as a substrate for peptidylglycine alpha-amidating enzyme, potentially contributing to the biosynthesis of fatty acid amides. This discovery hints at a new role for enzymes in the production of these amides, which have hormone-like functions in mammals (Merkler et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(tetradecanoylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(19)20/h2-14H2,1H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUGTPXLDJQBRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162047 | |
Record name | N-Myristoylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Myristoylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013250 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-Myristoylglycine | |
CAS RN |
14246-55-0 | |
Record name | N-Myristoylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14246-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Myristoylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014246550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Myristoylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-MYRISTOYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84UK82T430 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.